2,4-Dichloro-5-nitrobenzoyl chloride
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Overview
Description
2,4-Dichloro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a nitro group at the 5 position. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitrobenzoyl chloride can be synthesized through the chlorination and nitration of benzoyl chloride. The process typically involves the following steps:
Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and nitration processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic reactions involved. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dichloro-5-nitrobenzoic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Hydrolysis: Water or aqueous sodium hydroxide solution.
Major Products Formed
Substitution: 2,4-Dichloro-5-nitrobenzamide, 2,4-Dichloro-5-nitrobenzoate esters.
Reduction: 2,4-Dichloro-5-aminobenzoyl chloride.
Hydrolysis: 2,4-Dichloro-5-nitrobenzoic acid.
Scientific Research Applications
2,4-Dichloro-5-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitrobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoyl chloride: Similar structure but with only one chlorine atom.
4-Nitrobenzoyl chloride: Lacks the chlorine substituents.
2,4-Dichlorobenzoyl chloride: Lacks the nitro group.
Uniqueness
2,4-Dichloro-5-nitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination of electron-withdrawing groups significantly influences its reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-5-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWZKHVENHUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433850 |
Source
|
Record name | Benzoyl chloride, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713-28-0 |
Source
|
Record name | Benzoyl chloride, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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